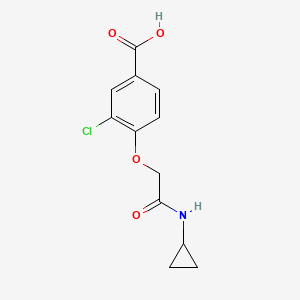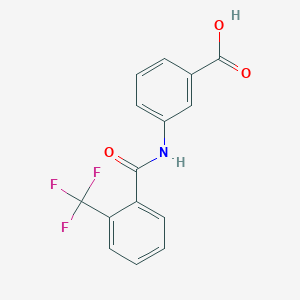
3-(4-(Trifluoromethoxy)benzamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Trifluoromethoxy)benzamido)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzamido moiety, which is further connected to a benzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethoxy)benzamido)benzoic acid typically involves the following steps:
Formation of 4-(Trifluoromethoxy)benzoic acid: This can be achieved through the reaction of 4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Amidation Reaction: The 4-(Trifluoromethoxy)benzoic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-(Trifluoromethoxy)benzamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to alcohols.
Amidation and Esterification: The carboxylic acid group can form amides or esters under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted derivatives with various nucleophiles.
Oxidation: Formation of quinones or carboxylates.
Reduction: Formation of alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-(4-(Trifluoromethoxy)benzamido)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing pharmaceuticals with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors or liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(Trifluoromethoxy)benzamido)benzoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Biological Studies: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in 3-(4-(Trifluoromethoxy)benzamido)benzoic acid imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl or fluoro substituents. This can result in different reactivity patterns and biological activities.
- Applications: While similar compounds are also used in medicinal chemistry and materials science, the specific substitution pattern in this compound may offer unique advantages in terms of binding affinity, selectivity, and stability.
Propiedades
IUPAC Name |
3-[[4-(trifluoromethoxy)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)23-12-6-4-9(5-7-12)13(20)19-11-3-1-2-10(8-11)14(21)22/h1-8H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQOIHVAVDNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817714.png)
![1-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7817716.png)


![3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817749.png)
![5-Methyl-3-[2-(2-methylpropylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817754.png)
![4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B7817771.png)




![2-{[4-(Methoxycarbonyl)benzyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B7817816.png)
